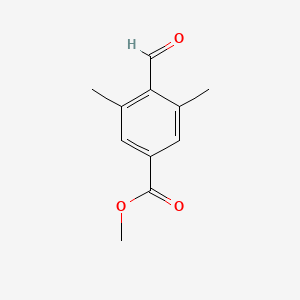

Methyl 4-formyl-3,5-dimethylbenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

methyl 4-formyl-3,5-dimethylbenzoate |

InChI |

InChI=1S/C11H12O3/c1-7-4-9(11(13)14-3)5-8(2)10(7)6-12/h4-6H,1-3H3 |

InChI Key |

JXUFGZSFTGZZNF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)C)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Formyl 3,5 Dimethylbenzoate

Strategies for Carbon-Carbon Bond Formation Leading to the Benzoate (B1203000) Scaffold

The formation of the substituted benzoate structure is a critical aspect of synthesizing Methyl 4-formyl-3,5-dimethylbenzoate. This can be approached by creating the ester from a pre-existing acid, directly adding the formyl group to a benzoate precursor, or building the aromatic ring system from the ground up.

A direct and common method for synthesizing this compound is through the esterification of its corresponding carboxylic acid precursor, 4-formyl-3,5-dimethylbenzoic acid. This reaction, typically a Fischer-Speier esterification, involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

The reaction is generally carried out under reflux conditions to drive the equilibrium towards the formation of the ester. chemicalbook.com While specific conditions for 4-formyl-3,5-dimethylbenzoic acid are not detailed in the provided results, analogous procedures for similar aromatic acids are well-established. For instance, the synthesis of methyl 4-formylbenzoate (B8722198) from p-formylbenzoic acid is achieved by heating in anhydrous methanol with a catalyst like p-toluenesulfonic acid or sulfuric acid under pressure. guidechem.com This process demonstrates the viability of converting a formyl-substituted benzoic acid to its methyl ester.

Key parameters influencing the yield and reaction time include the choice of catalyst, temperature, and removal of water as a byproduct.

Table 1: Comparison of Esterification Catalysts

| Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Refluxing methanol | Inexpensive, widely available | Corrosive, can lead to side reactions, requires neutralization |

| p-Toluenesulfonic acid (p-TsOH) | Refluxing methanol, often with azeotropic water removal | Solid, easier to handle than H₂SO₄, effective catalyst | More expensive than sulfuric acid |

An alternative strategy involves introducing the formyl group directly onto a pre-existing methyl benzoate scaffold, specifically Methyl 3,5-dimethylbenzoate. chemicalbook.comnih.gov Formylation reactions are a form of electrophilic aromatic substitution where a formyl group (-CHO) is attached to the aromatic ring. wikipedia.org

For electron-rich aromatic systems like Methyl 3,5-dimethylbenzoate, the Vilsmeier-Haack reaction is a viable method. This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent, an electrophilic iminium species. This reagent then attacks the electron-rich aromatic ring to introduce the formyl group. The reaction is known to be sensitive to moisture and requires controlled temperature conditions to prevent over-formylation or side reactions.

Another classical method for formylating aromatic rings is the Gattermann-Koch reaction, which uses carbon monoxide and hydrochloric acid under high pressure with a catalyst system of copper(I) chloride and aluminum chloride. wikipedia.org However, this method is generally suitable for simpler aromatic hydrocarbons and may be too harsh for a substituted ester.

Table 2: Direct Formylation Methodologies

| Reaction Name | Reagents | General Applicability | Key Considerations |

|---|---|---|---|

| Vilsmeier-Haack Reaction | POCl₃, DMF | Electron-rich aromatic rings | Sensitive to moisture; reaction temperature needs control |

| Gattermann-Koch Reaction | CO, HCl, AlCl₃/CuCl | Simple aromatic hydrocarbons (e.g., benzene (B151609), toluene) | Requires high pressure; harsh conditions may not be suitable for functionalized substrates |

Constructing the substituted aromatic ring from acyclic precursors offers a highly versatile but often more complex route. Such methods, often involving cycloaddition reactions, allow for the precise placement of substituents.

One conceptual approach involves a Diels-Alder reaction between a substituted pyrone and an alkyne dienophile, which can lead to a substituted benzene ring after a subsequent extrusion of carbon dioxide. This "cycloaromatization" strategy has been used for the synthesis of other substituted benzoates. For example, the reaction of methyl coumalate with various alkynes can produce polysubstituted benzoate derivatives. researchgate.net While a specific pathway to this compound using this method is not explicitly documented, it represents a potential synthetic route where the substituents could be installed on the diene and dienophile precursors to achieve the desired substitution pattern on the final aromatic product.

These multi-step syntheses often require careful planning of the order of reactions to ensure correct regioselectivity and functional group compatibility. youtube.com The key is to use the directing effects of the substituents to install new groups at the desired positions. youtube.comstackexchange.com

Functional Group Interconversion Pathways for the Formyl and Ester Moieties

The formyl and ester groups on this compound are chemically active sites that can be transformed into other functional groups, providing pathways to a variety of related compounds.

The aldehyde (formyl) group is readily susceptible to both oxidation and reduction, allowing for its conversion into a carboxylic acid or an alcohol, respectively.

Oxidation: The formyl group can be oxidized to a carboxylic acid group (-COOH). Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can effect this transformation. Aromatic aldehydes are generally converted to the corresponding benzoic acids under these conditions. pressbooks.pub The aromatic ring itself is typically resistant to oxidation under these conditions. brainkart.com This reaction would convert this compound into 4-methoxycarbonyl-2,6-dimethylbenzoic acid.

Reduction: The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group, -CH₂OH) using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this purpose as it selectively reduces aldehydes and ketones without affecting the less reactive ester group. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the ester group. The selective reduction of the formyl group yields Methyl 4-(hydroxymethyl)-3,5-dimethylbenzoate.

Table 3: Selective Transformations of the Formyl Group

| Transformation | Reagent | Product Functional Group | Notes |

|---|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) | The ester group remains intact. |

| Reduction | Sodium Borohydride (NaBH₄) | Hydroxymethyl (-CH₂OH) | Selective for the aldehyde; the ester is not reduced. |

The methyl ester group can also undergo chemical modification, most notably through hydrolysis or transesterification.

Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid, 4-formyl-3,5-dimethylbenzoic acid. This is typically achieved under basic conditions (saponification) using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH), followed by acidification. Acid-catalyzed hydrolysis is also possible but is an equilibrium process.

Transesterification: This process converts one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. ucla.edu For example, reacting this compound with an excess of ethanol (B145695) and an acid catalyst (e.g., sulfuric acid) would lead to the formation of Ethyl 4-formyl-3,5-dimethylbenzoate and methanol. ucla.edu The reaction is reversible, and using a large excess of the new alcohol helps to drive the equilibrium toward the desired product. ucla.edu Various catalysts, including titanates and zinc compounds, have been shown to be effective for transesterification reactions of benzoate esters. acs.orggoogle.com

Table 4: Reactions of the Ester Moiety

| Reaction | Reagents | Product Functional Group | Key Feature |

|---|---|---|---|

| Hydrolysis (Saponification) | 1. NaOH(aq), Heat2. H₃O⁺ | Carboxylic Acid (-COOH) | Irreversible reaction that goes to completion. |

Chemo- and Regioselective Synthesis Considerations

The synthesis of this compound presents a significant challenge in terms of regioselectivity due to the presence of multiple substituents on the aromatic ring. The directing effects of the existing groups on the benzene ring play a crucial role in determining the position of the incoming formyl group during electrophilic aromatic substitution.

In a common synthetic approach, the Vilsmeier-Haack reaction is employed to introduce the formyl group onto a precursor molecule, methyl 3,5-dimethylbenzoate. In this scenario, the two methyl groups are ortho, para-directing activators, while the methyl ester group is a meta-directing deactivator. The interplay of these directing effects is critical for achieving the desired substitution pattern. The formylation occurs selectively at the position para to the methyl ester group and ortho to the two methyl groups. This is due to the strong activating and directing influence of the two methyl groups, which overrides the meta-directing effect of the ester group. The position between the two methyl groups is sterically hindered, further favoring formylation at the less hindered para position relative to the ester.

Chemoselectivity is also a key consideration, particularly when dealing with starting materials that may have other reactive functional groups. The Vilsmeier-Haack reaction conditions are generally mild enough to avoid unwanted side reactions with the ester functionality. Similarly, during the esterification of 4-formyl-3,5-dimethylbenzoic acid, the reaction conditions must be chosen to selectively target the carboxylic acid group without affecting the aldehyde group.

Catalytic Systems and Reaction Conditions in this compound Synthesis

The choice of catalytic systems and reaction conditions is paramount in ensuring the efficient and selective synthesis of this compound. Different conditions are required for the Vilsmeier-Haack formylation and the pressurized esterification routes.

Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic rings. The reaction typically involves the use of a Vilsmeier reagent, which is generated in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

The reaction proceeds via the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile in the subsequent aromatic substitution. For the synthesis of this compound from methyl 3,5-dimethylbenzoate, the reaction is typically carried out in an inert solvent. The use of DMF as a solvent can enhance the regioselectivity for para-formylation. The reaction temperature is a critical parameter that needs to be carefully controlled to prevent side reactions and ensure high yields.

Illustrative Vilsmeier-Haack Reaction Conditions:

| Parameter | Condition |

| Starting Material | Methyl 3,5-dimethylbenzoate |

| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |

| Solvent | Dichloromethane or excess DMF |

| Temperature | 0°C to room temperature |

| Reaction Time | 2-6 hours |

| Work-up | Hydrolysis with an aqueous base (e.g., sodium acetate) |

Pressurized Esterification:

This method is employed when the synthetic route starts from 4-formyl-3,5-dimethylbenzoic acid. The esterification is carried out with methanol under pressure, which allows the reaction to proceed at a lower temperature than would be required at atmospheric pressure, thus minimizing potential side reactions involving the aldehyde group.

An acid catalyst is essential for this transformation. While traditional mineral acids like sulfuric acid can be used, solid acid catalysts or milder organic acids such as p-toluenesulfonic acid are often preferred to simplify purification and reduce corrosion. The use of p-toluenesulfonic acid in pressurized esterification has been noted to reduce reaction times compared to traditional methods.

Illustrative Pressurized Esterification Conditions:

| Parameter | Condition |

| Starting Material | 4-formyl-3,5-dimethylbenzoic acid |

| Reagent | Methanol |

| Catalyst | p-Toluenesulfonic acid or Sulfuric acid |

| Pressure | 50-100 psi |

| Temperature | 80-120°C |

| Reaction Time | 4-8 hours |

Reactivity and Mechanistic Studies of Methyl 4 Formyl 3,5 Dimethylbenzoate

Electrophilic and Nucleophilic Behavior of the Formyl Group

The formyl (aldehyde) group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The reactivity of the formyl group in methyl 4-formyl-3,5-dimethylbenzoate is significantly influenced by the electronic and steric effects of the adjacent methyl groups and the ester functionality.

Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in which an enol or enolate ion reacts with a carbonyl compound to form a β-hydroxyaldehyde or β-hydroxyketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. wikipedia.orgsrmist.edu.in In the case of this compound, which lacks α-hydrogens, it can only act as the electrophilic partner in a crossed aldol condensation. srmist.edu.in

The reaction would proceed via the attack of an enolate on the formyl carbon. However, the two methyl groups ortho to the formyl group create significant steric hindrance, impeding the approach of the nucleophilic enolate. This steric shielding is expected to dramatically decrease the reaction rate compared to unhindered aromatic aldehydes like benzaldehyde (B42025). While the reaction may still be possible under forcing conditions or with smaller enolates, the yields are anticipated to be low.

Table 1: Predicted Relative Reactivity in Aldol Condensation

| Aldehyde | Substituent Effects | Expected Relative Rate |

|---|---|---|

| Benzaldehyde | No steric hindrance | High |

| 4-Formyl-3,5-dimethylbenzoate | Significant steric hindrance from two ortho-methyl groups | Very Low |

Nucleophilic addition is a characteristic reaction of aldehydes. libretexts.orgmasterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com The reactivity of an aldehyde in nucleophilic addition reactions is governed by the electrophilicity of the carbonyl carbon.

In this compound, the two electron-donating methyl groups on the aromatic ring increase the electron density at the carbonyl carbon, thereby reducing its electrophilicity and making it less reactive towards nucleophiles compared to benzaldehyde. youtube.com Furthermore, as with aldol condensations, the steric bulk of the ortho-methyl groups hinders the approach of nucleophiles. masterorganicchemistry.com This effect is particularly pronounced with bulky nucleophiles. Consequently, nucleophilic additions to this compound are expected to be significantly slower than for less substituted aromatic aldehydes.

Table 2: Predicted Reactivity with Various Nucleophiles

| Nucleophile | Type | Expected Reactivity with this compound |

|---|---|---|

| CN⁻ (Cyanide) | Small, strong nucleophile | Slow to moderate reaction |

| RMgX (Grignard Reagent) | Bulky, strong nucleophile | Very slow to no reaction |

| RNH₂ (Primary Amine) | Neutral nucleophile | Slow reaction, may require catalysis |

| H₂O (Water) | Weak nucleophile | Very slow, likely requires acid catalysis for hydration |

Reactivity of the Ester Functionality

The methyl ester group in this compound is also subject to nucleophilic attack at the carbonyl carbon. However, its reactivity is profoundly diminished by the steric hindrance from the two ortho-methyl groups.

Ester hydrolysis, the cleavage of an ester by water to form a carboxylic acid and an alcohol, can be catalyzed by either acid or base. chemrxiv.org The generally accepted mechanism for base-catalyzed hydrolysis (saponification) is the bimolecular acyl-oxygen cleavage (BAc2) mechanism, which involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. stackexchange.com

For this compound, the two ortho-methyl groups severely restrict access to the ester carbonyl carbon. This steric hindrance makes the BAc2 pathway extremely slow. Studies on similarly hindered esters, such as methyl 2,4,6-trimethylbenzoate, have shown that they are highly resistant to hydrolysis under normal conditions. psu.edu An alternative, less common mechanism, the bimolecular alkyl-oxygen cleavage (BAl2), involving an SN2 attack of the hydroxide ion on the methyl group, might occur under forcing conditions. stackexchange.com However, for most esters, the BAc2 mechanism is dominant. stackexchange.com High-temperature water has been used to achieve hydrolysis of sterically hindered esters. psu.edu

Table 3: Predicted Relative Hydrolysis Rates (Saponification)

| Ester | Steric Hindrance | Predicted Relative Rate Constant (k) |

|---|---|---|

| Methyl benzoate (B1203000) | Low | kref |

| This compound | High | << kref |

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol, often catalyzed by an acid or a base. wikipedia.org The mechanism is similar to that of hydrolysis, involving nucleophilic attack of an alcohol on the ester carbonyl carbon. masterorganicchemistry.com

Given the significant steric hindrance around the ester functionality in this compound, transesterification reactions are expected to be exceptionally difficult. The approach of an alcohol molecule, which is typically larger than a hydroxide ion, to the ester carbonyl carbon would be severely impeded. Achieving transesterification would likely require high temperatures, high pressures, and specialized catalysts designed to overcome severe steric hindrance. researchgate.netresearchgate.net

Aromatic Ring Reactivity and Substituent Effects

Electrophilic aromatic substitution allows for the introduction of substituents onto a benzene (B151609) ring. uomustansiriyah.edu.iq The rate and regioselectivity of this reaction are determined by the substituents already present on the ring. msu.edu In this compound, the ring is substituted with two methyl groups, a formyl group, and a methoxycarbonyl group.

The directing effects of these substituents are as follows:

Methyl groups (-CH₃): Activating and ortho-, para-directing. libretexts.org

Formyl group (-CHO): Deactivating and meta-directing. libretexts.org

Methoxycarbonyl group (-COOCH₃): Deactivating and meta-directing. libretexts.org

Table 4: Summary of Substituent Effects on the Aromatic Ring

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| -COOCH₃ | 1 | Deactivating | Meta |

| -CH₃ | 3 | Activating | Ortho, Para |

| -CHO | 4 | Deactivating | Meta |

| -CH₃ | 5 | Activating | Ortho, Para |

Electrophilic Aromatic Substitution Patterns

The position of electrophilic attack on the aromatic ring of this compound is dictated by the cumulative directing effects of its four substituents. Substituent groups can be classified as either activating or deactivating, which influences the rate of electrophilic aromatic substitution, and as directors, which determine the position of substitution. uomustansiriyah.edu.iqmasterorganicchemistry.com

Methyl Groups (-CH₃): Located at the 3- and 5-positions, methyl groups are classified as activating substituents. masterorganicchemistry.com They donate electron density to the ring primarily through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. msu.edulibretexts.org Alkyl groups are ortho- and para-directors.

Methyl Ester Group (-COOCH₃): Positioned at the 1-position, the methyl ester group is a deactivating substituent. msu.edu It withdraws electron density from the aromatic ring through a resonance effect, making the ring less reactive. masterorganicchemistry.comlibretexts.org Carbonyl-containing substituents are meta-directors. msu.edu

Formyl Group (-CHO): The formyl group at the 4-position is also a strongly deactivating, meta-directing substituent due to its electron-withdrawing resonance capabilities. masterorganicchemistry.com

The directing effects of these groups converge to strongly favor electrophilic substitution at the 2- and 6-positions. The methyl groups at positions 3 and 5 direct ortho (to positions 2, 4, and 6) and para (to position 1 and -). The formyl group at position 4 directs meta (to positions 2 and 6). The methyl ester group at position 1 directs meta (to the already substituted 3 and 5 positions). The consensus of these effects makes the 2 and 6 positions the most electronically enriched and sterically accessible sites for electrophilic attack.

| Substituent | Position | Electronic Effect | Type | Favored Positions for Substitution |

|---|---|---|---|---|

| -COOCH₃ | 1 | Electron-Withdrawing (Resonance) | Deactivating, Meta-Director | 3, 5 |

| -CH₃ | 3 | Electron-Donating (Inductive) | Activating, Ortho-, Para-Director | 2, 4, 5 |

| -CHO | 4 | Electron-Withdrawing (Resonance) | Deactivating, Meta-Director | 2, 6 |

| -CH₃ | 5 | Electron-Donating (Inductive) | Activating, Ortho-, Para-Director | 4, 6, 1 |

| Overall Consensus | 2, 6 |

Influence of Methyl and Ester Groups on Aromatic Reactivity

In this compound, the two methyl groups act as activators, enriching the ring with electron density via induction. msu.edu Conversely, the methyl ester and formyl groups are strong deactivators, pulling electron density from the ring through resonance. masterorganicchemistry.comlibretexts.org The presence of two potent deactivating groups generally outweighs the effect of two moderately activating alkyl groups. Consequently, the aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution compared to benzene or toluene. masterorganicchemistry.com While the reaction rate is diminished, the regioselectivity is enhanced, with substitution occurring almost exclusively at the positions least deactivated by the electron-withdrawing groups and most activated by the electron-donating groups.

Advanced Mechanistic Investigations

While specific, detailed mechanistic studies on this compound are not extensively documented in publicly available literature, its reaction pathways can be reliably predicted from established principles of physical organic chemistry.

Kinetic Analyses of Key Transformations

Specific rate constants for reactions involving this compound are not readily found in scientific literature. However, a qualitative assessment of its reaction kinetics can be made based on its structure.

For electrophilic aromatic substitution, the rate-determining step is the formation of a positively charged intermediate known as a sigma complex or arenium ion. libretexts.org The stability of this intermediate directly impacts the activation energy and, therefore, the reaction rate.

Activating Groups: Electron-donating groups stabilize the cationic sigma complex, lowering the activation energy and increasing the reaction rate. libretexts.org

Deactivating Groups: Electron-withdrawing groups destabilize the sigma complex, raising the activation energy and slowing the reaction. libretexts.org

Given that this compound contains two strong deactivating groups (formyl and ester), any electrophilic substitution reaction on the ring is expected to proceed significantly slower than that of benzene. The activating effect of the two methyl groups is insufficient to overcome the powerful deactivating resonance effects of the carbonyl-containing substituents.

| Compound | Key Substituents | Overall Effect | Predicted Relative Rate (vs. Benzene = 1) |

|---|---|---|---|

| Toluene | -CH₃ | Activating | Faster (>1) |

| Benzene | -H | Baseline | 1 |

| Methyl Benzoate | -COOCH₃ | Deactivating | Slower (<1) |

| This compound | 2x -CH₃, 1x -CHO, 1x -COOCH₃ | Strongly Deactivating | Much Slower (<<1) |

Exploration of Transition States and Reaction Pathways

The mechanism for electrophilic aromatic substitution involves the attack of an electrophile (E⁺) on the π-electron system of the aromatic ring to form the sigma complex intermediate. uomustansiriyah.edu.iq This intermediate is not aromatic and is resonance-stabilized. The subsequent loss of a proton (H⁺) from the site of attack restores the aromaticity and yields the substitution product. uomustansiriyah.edu.iq

For this compound, the reaction pathway is dictated by the stability of the possible transition states leading to the sigma complex. Attack at the 2- (or 6-) position is highly favored because the resulting sigma complex is the most stable. In this intermediate, the positive charge is delocalized across the ring. One of the key resonance structures places the positive charge on the carbon atom at the 3-position, which is directly attached to an electron-donating methyl group. This arrangement provides significant stabilization to the carbocation.

Conversely, an attack at other positions would lead to less stable intermediates. For instance, an attack ortho or para to the deactivating formyl or ester groups would place a positive charge on a carbon atom adjacent to another positively polarized carbon, a highly destabilizing interaction. libretexts.org Therefore, the reaction pathway overwhelmingly proceeds through the transition state that leads to substitution at the 2- and 6-positions, as this pathway has the lowest activation energy.

Applications of Methyl 4 Formyl 3,5 Dimethylbenzoate in Complex Molecule Synthesis

Derivatization to Access Diverse Aromatic Systems

The functional groups present on Methyl 4-formyl-3,5-dimethylbenzoate allow for a variety of derivatization reactions, providing access to a wide range of substituted aromatic compounds. These transformations can target the aldehyde, the methyl ester, or the aromatic ring itself, leading to molecules with tailored electronic and steric properties.

The aldehyde and methyl ester functionalities of this compound are key handles for the synthesis of various substituted benzoic acid derivatives.

The aldehyde group can be oxidized to a carboxylic acid, yielding a dicarboxylic acid monoester. This transformation can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). The resulting isophthalic acid derivative can then undergo further reactions, such as esterification or amidation, at the newly formed carboxylic acid group.

Conversely, the methyl ester can be hydrolyzed to a carboxylic acid under acidic or basic conditions. Basic hydrolysis, for instance with sodium hydroxide (B78521), followed by acidification, would yield 4-formyl-3,5-dimethylbenzoic acid. This product retains the aldehyde functionality, which can be used for subsequent reactions like reductive amination or Wittig reactions, while the carboxylic acid can be converted to other functional groups.

The table below summarizes some potential derivatization reactions starting from this compound to form substituted benzoic acid derivatives.

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. KMnO₄, H₂O, heat; 2. H₃O⁺ | 4-(Methoxycarbonyl)-2,6-dimethylisophthalic acid |

| This compound | 1. NaOH, H₂O/MeOH, heat; 2. H₃O⁺ | 4-Formyl-3,5-dimethylbenzoic acid |

| This compound | 1. NaBH₄, MeOH; 2. H₃O⁺ | Methyl 4-(hydroxymethyl)-3,5-dimethylbenzoate |

This table presents plausible transformations based on general organic chemistry principles.

The aromatic ring of this compound can be halogenated to introduce chlorine, bromine, or iodine atoms, leading to halogenated benzoate (B1203000) analogues. The directing effects of the existing substituents play a crucial role in determining the position of halogenation.

The formyl and methyl ester groups are deactivating and meta-directing substituents, while the two methyl groups are activating and ortho-, para-directing. In this case, the positions ortho to the methyl groups are already substituted. The position para to one methyl group is occupied by the other methyl group, and the position para to the other methyl group is occupied by the formyl group. The positions ortho to the formyl and ester groups are occupied by the methyl groups. Therefore, the only available position for electrophilic aromatic substitution is the position between the formyl and the ester group (position 2).

However, the combined steric hindrance from the two ortho methyl groups and the electronic deactivation from the formyl and ester groups can make direct halogenation of the aromatic ring challenging. Under forcing conditions, using a Lewis acid catalyst such as FeCl₃ or AlCl₃ with Cl₂ or Br₂, halogenation might occur at the less sterically hindered available position.

Alternatively, functional group transformations can be employed to introduce halogens. For example, the aldehyde could be converted to a different functional group that might facilitate halogenation at a different position or be replaced by a halogen via reactions like the Sandmeyer reaction if it were first converted to an amino group.

| Reagent | Expected Product (Major Isomer) | Conditions |

| Br₂ / FeBr₃ | Methyl 2-bromo-4-formyl-3,5-dimethylbenzoate | Anhydrous conditions |

| Cl₂ / AlCl₃ | Methyl 2-chloro-4-formyl-3,5-dimethylbenzoate | Anhydrous conditions |

| I₂ / HNO₃ | Methyl 4-formyl-2-iodo-3,5-dimethylbenzoate | Oxidizing conditions |

This table outlines potential halogenation reactions; regioselectivity can be influenced by steric and electronic factors.

Role as a Key Building Block in Heterocyclic Chemistry

The aldehyde functionality of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The aldehyde can participate in condensation reactions with a variety of nucleophiles to form new ring systems.

The Povarov reaction is a powerful method for the synthesis of tetrahydroquinolines, which are important structural motifs in many biologically active compounds. youtube.com It is a formal [4+2] cycloaddition reaction involving an imine (formed in situ from an aniline and an aldehyde) and an electron-rich alkene. mt.com this compound can serve as the aldehyde component in this reaction.

The general scheme for the Povarov reaction using this compound would involve its reaction with an aniline to form an N-arylimine. This imine then reacts with an electron-rich alkene, such as an enol ether or a styrene derivative, in the presence of a Lewis or Brønsted acid catalyst to yield a substituted tetrahydroquinoline. jst.org.in

The Povarov reaction can lead to the formation of multiple stereocenters, and controlling the diastereoselectivity is a key aspect of its application. In the context of using this compound, the steric bulk of the 3,5-dimethyl-substituted aryl group can influence the facial selectivity of the alkene addition to the imine intermediate.

The two methyl groups ortho to the reacting aldehyde (and subsequently the imine) can create significant steric hindrance. This steric crowding can favor the formation of one diastereomer over another by directing the approach of the alkene from the less hindered face of the imine. The extent of this diastereoselectivity would depend on the specific aniline and alkene used in the reaction. For instance, bulkier anilines or alkenes would likely lead to higher diastereoselectivity due to more pronounced steric interactions. In some cases, diastereoselection can be poor due to competing steric effects. nih.gov

The choice of catalyst is crucial in the Povarov reaction and can significantly influence the reaction rate, yield, and in some cases, the stereoselectivity. mdpi.com Both Lewis acids and Brønsted acids are commonly employed as catalysts. jst.org.in

Lewis Acid Catalysts: Lewis acids, such as BF₃·OEt₂, Sc(OTf)₃, and InCl₃, activate the imine by coordinating to the nitrogen atom, making it more electrophilic and susceptible to attack by the electron-rich alkene. nih.govnih.gov For a substrate like this compound, where the aromatic ring is substituted with both electron-donating (methyl) and electron-withdrawing (formyl, ester) groups, the choice of a suitable Lewis acid would be important to achieve optimal reactivity. A strong Lewis acid might be required to sufficiently activate the imine.

Brønsted Acid Catalysts: Brønsted acids, such as trifluoroacetic acid (TFA) or chiral phosphoric acids, can also catalyze the Povarov reaction by protonating the imine. acs.org Chiral Brønsted acids have been particularly successful in developing enantioselective Povarov reactions. nih.gov The use of a chiral Brønsted acid with this compound could potentially lead to the synthesis of enantioenriched tetrahydroquinolines.

The following table provides a summary of potential catalysts and their expected role in the Povarov reaction involving this compound.

| Catalyst Type | Examples | Role in Reaction |

| Lewis Acids | BF₃·OEt₂, Sc(OTf)₃, InCl₃ | Activation of the imine by coordination, increasing its electrophilicity. nih.govnih.gov |

| Brønsted Acids | Trifluoroacetic Acid (TFA), Chiral Phosphoric Acids | Activation of the imine by protonation; chiral acids can induce enantioselectivity. acs.orgnih.gov |

This table provides a general overview of catalyst types applicable to the Povarov reaction.

Utilization in Povarov Reactions for Tetrahydroquinoline Synthesis

Contribution to the Synthesis of Biologically Relevant Scaffolds

The structural framework provided by this compound has proven to be instrumental in the synthesis of several biologically important molecules and scaffolds. Its utility as an intermediate and a foundational building block allows for the efficient construction of complex natural products and rationally designed bioactive compounds.

Intermediate for the Preparation of 4-Pyridinemethanols

4-Pyridinemethanol derivatives are an important class of compounds that serve as key intermediates in the synthesis of various pharmaceuticals. The preparation of these compounds often involves the reaction of a suitable pyridine derivative with a carbonyl compound. While direct methods for the synthesis of 4-pyridinemethanols from benzaldehydes are not the most common approach, the aldehyde functionality of this compound could, in principle, be utilized in multi-step synthetic sequences that ultimately lead to the formation of a pyridine ring bearing a methanol (B129727) substituent at the 4-position. For instance, a synthetic strategy could involve the initial formation of a pyridine ring via a reaction like the Hantzsch synthesis, followed by reduction of the ester group to the corresponding alcohol.

Precursor in Total Synthesis Strategies (e.g., Indoxamycin B)

A significant application of a symmetrically substituted methyl benzoate, identified as this compound, is its use as a key starting material in the total synthesis of the complex natural product, Indoxamycin B. The total synthesis, reported by the research group of Erick M. Carreira, showcases the strategic utility of this precursor in assembling the intricate polycyclic core of the target molecule.

In this elegant synthetic route, this compound serves as the foundational building block from which the complex carbon skeleton of Indoxamycin B is elaborated through a series of stereoselective transformations. The presence of the formyl and methyl ester groups on the aromatic ring allows for a sequence of reactions that ultimately lead to the construction of the fused ring system characteristic of the indoxamycin family of natural products. A patent related to intermediates for pharmaceutical compounds also explicitly describes the synthesis of this compound, highlighting its role as a valuable intermediate in the preparation of complex molecules.

Scaffold for Chemical Biology Probes (e.g., Photocages)

The 3,5-dimethylbenzoate motif, a core component of this compound, has been incorporated into the design of photocages, also known as photolabile protecting groups. Photocages are chemical moieties that can be attached to a biologically active molecule to temporarily inactivate it. The activity of the molecule can then be restored with spatial and temporal precision by irradiation with light of a specific wavelength.

Research in the field of chemical biology has demonstrated the use of a 3,5-dimethyl benzoate derivatized coumarin as a scaffold for green-light activatable photocages. In this context, the 3,5-dimethylbenzoate unit is part of the light-sensitive chromophore that undergoes a photochemical reaction upon irradiation, leading to the release of the caged molecule. The substitution pattern on the benzoate ring can influence the photophysical properties of the photocage, such as its absorption wavelength and uncaging efficiency. While this example does not directly involve this compound, it highlights the utility of the 3,5-dimethylbenzoate scaffold in the construction of sophisticated tools for studying biological processes.

Integration into Advanced Organic Synthesis Strategies (e.g., Multicomponent Reactions)

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. The aldehyde functionality of this compound makes it an ideal candidate for participation in a variety of MCRs.

As previously mentioned, the Hantzsch pyridine synthesis is a classic example of a multicomponent reaction where an aldehyde plays a crucial role. Beyond this, numerous other MCRs, such as the Biginelli, Ugi, and Passerini reactions, utilize aldehydes as key electrophilic components. The incorporation of this compound into such reactions would provide a direct route to highly functionalized and sterically hindered molecules that would be challenging to access through traditional multi-step synthetic approaches. The resulting products, bearing the substituted phenyl moiety, could exhibit interesting biological activities or serve as valuable intermediates for further synthetic elaboration. Although specific examples of this compound in a wide range of MCRs are not extensively documented in the literature, its chemical nature strongly suggests its potential for such applications.

Table 2: Potential Multicomponent Reactions Involving an Aldehyde

| Reaction Name | Key Reactants | General Product |

|---|---|---|

| Biginelli Reaction | Aldehyde, β-Dicarbonyl Compound, Urea/Thiourea | Dihydropyrimidinone |

| Ugi Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide |

Spectroscopic and Crystallographic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and in the solid state. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

While Methyl 4-formyl-3,5-dimethylbenzoate is an achiral molecule, its aldehyde functional group provides a reactive handle for derivatization with chiral reagents. This process can generate a mixture of diastereomers, which can be distinguished and quantified using ¹H NMR spectroscopy. For instance, reaction of the formyl group with a chiral amine would produce diastereomeric imines.

The protons in the vicinity of the newly formed stereocenter in each diastereomer would experience slightly different magnetic environments. This difference leads to distinct chemical shifts in the ¹H NMR spectrum, allowing for their differentiation. The integration of these distinct signals can be used to determine the diastereomeric excess (de) of the reaction. This method is a rapid and convenient assay for assessing the stereoselectivity of reactions involving the aldehyde moiety. nih.gov

Table 1: Hypothetical ¹H NMR Chemical Shift Differences in Diastereomeric Imines

Predicted chemical shifts (δ, ppm) for key protons in a hypothetical diastereomeric imine formed from this compound and a chiral amine.

| Proton | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Expected Δδ (ppm) |

|---|---|---|---|

| Imine CH | ~8.35 | ~8.38 | ~0.03 |

| Aromatic CH (Position 2,6) | ~7.80 | ~7.82 | ~0.02 |

| Ester OCH₃ | ~3.90 | ~3.90 | ~0.00 |

| Aromatic CH₃ | ~2.40 | ~2.41 | ~0.01 |

For an unambiguous assignment of all proton and carbon signals in this compound, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly powerful.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would show correlations between the aldehyde proton and the aromatic protons, if any long-range coupling exists.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for assigning quaternary carbons (those without attached protons), such as the carbons of the carbonyl groups and the substituted aromatic carbons. For example, the ester methyl protons (~3.9 ppm) would show an HMBC correlation to the ester carbonyl carbon (~166 ppm), while the aldehyde proton (~10.0 ppm) would correlate to the aldehyde carbonyl carbon (~192 ppm) and the aromatic carbons C-3, C-4, and C-5. docbrown.info

Solid-state NMR could be utilized to study the compound in its crystalline form, providing information on molecular packing, conformation, and polymorphism, which is averaged out in solution-state NMR. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and HMBC Correlations

Predicted chemical shifts (δ, ppm) for this compound and key expected HMBC correlations.

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |

|---|---|---|---|---|

| - | Ester OCH₃ | 3.91 | 52.5 | Ester C=O |

| - | Ester C=O | - | 166.2 | Ester OCH₃, C-1 |

| 1 | C | - | 131.0 | Ar-H (2,6), Ester OCH₃ |

| 2, 6 | CH | 7.85 (s) | 130.0 | Ar-CH₃ (3,5), C-4, C=O (Aldehyde) |

| 3, 5 | C | - | 139.5 | Ar-H (2,6), Ar-CH₃ (3,5), C=O (Aldehyde) |

| 3, 5 | Ar-CH₃ | 2.45 (s) | 21.5 | C-2,6, C-3,5, C-4 |

| 4 | C | - | 135.0 | Ar-H (2,6), Ar-CH₃ (3,5), Aldehyde H |

| - | Aldehyde CHO | 10.1 (s) | 192.5 | C-4, C-3,5 |

Mass Spectrometry Techniques in Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV). This process generates a molecular ion (M⁺•) and numerous fragment ions. The fragmentation pattern is highly reproducible and serves as a "molecular fingerprint." For this compound (MW = 192.21 g/mol ), the EI mass spectrum is expected to show a molecular ion peak at m/z 192. Key fragmentation pathways would likely include:

Loss of a methoxy (B1213986) radical (•OCH₃) from the ester to form a stable acylium ion at m/z 161.

Loss of the formyl group (•CHO) to give an ion at m/z 163.

Further fragmentation of the acylium ion (m/z 161) by loss of carbon monoxide (CO) to yield an ion at m/z 133.

Field Ionization (FI) Mass Spectrometry is a soft ionization technique that uses a strong electric field to ionize analyte molecules. researchmap.jp FI imparts very little excess energy to the molecule, resulting in minimal fragmentation. researchgate.net The primary advantage of FI-MS is the prominent molecular ion peak, which provides an unambiguous determination of the molecular weight. For this compound, the FI spectrum would be dominated by the M⁺• peak at m/z 192, confirming its elemental composition. chemicalbook.com

Table 3: Predicted Key Ions in the EI Mass Spectrum

Expected m/z values and corresponding ionic fragments for this compound under Electron Ionization.

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 192 | [M]⁺• (Molecular Ion) | [C₁₁H₁₂O₃]⁺• |

| 163 | [M - CHO]⁺ | [C₁₀H₁₁O₂]⁺ |

| 161 | [M - OCH₃]⁺ | [C₁₀H₉O₂]⁺ |

| 133 | [M - OCH₃ - CO]⁺ | [C₉H₉O]⁺ |

MALDI-TOF-MS is another soft ionization technique particularly suited for the analysis of non-volatile and thermally fragile molecules, including potential degradation products that may not be amenable to GC-MS. news-medical.netwikipedia.org In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle desorption and ionization of the analyte molecules, typically as protonated species [M+H]⁺. nih.gov

This technique is highly effective for identifying degradation products resulting from environmental exposure or chemical reactions. For instance, if this compound undergoes oxidation, the formyl group could be converted to a carboxylic acid, yielding 2,6-dimethylterephthalic acid monomethyl ester (MW = 208.21 g/mol ). If both the formyl and ester groups were hydrolyzed, the resulting dicarboxylic acid (2,6-dimethylterephthalic acid, MW = 194.18 g/mol ) could be detected. MALDI-TOF-MS can analyze the crude reaction or degradation mixture with minimal sample preparation, making it a valuable tool for screening and identifying such products. researchgate.netacs.org

Pyrolysis–Gas Chromatography–Mass Spectrometry is a technique used to analyze the composition of materials by thermally decomposing them in an inert atmosphere. The volatile fragments produced during pyrolysis are then separated by gas chromatography and identified by mass spectrometry. This method provides insight into the thermal stability and degradation pathways of a compound.

When subjected to Py-GC-MS, this compound would decompose at high temperatures. The resulting pyrogram would likely show a series of smaller, more volatile compounds. Expected pyrolysis products could include:

Decarboxylation and demethylation products such as 1,3,5-trimethylbenzene (mesitylene).

Products from the cleavage of the ester and formyl groups, such as carbon dioxide, carbon monoxide, and methanol (B129727).

Other substituted aromatic fragments.

By identifying these degradation products, Py-GC-MS helps to construct a comprehensive picture of the compound's behavior under thermal stress, which is relevant for its stability and potential formation in high-temperature environments. chemicalbook.comnih.gov

Vibrational Spectroscopy for Functional Group Analysis (e.g., FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a pivotal technique for identifying the functional groups within a molecule. For this compound, the FT-IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key structural components: an aromatic ring, a formyl (aldehyde) group, a methyl ester group, and methyl substituents.

The analysis would focus on several key regions of the infrared spectrum:

C-H Stretching: Aromatic C-H stretching vibrations are anticipated to appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the two methyl groups on the ring and the methyl group of the ester would likely produce signals in the 2975-2850 cm⁻¹ range.

Carbonyl (C=O) Stretching: This is one of the most distinct regions. The spectrum should show two strong absorption bands for the two carbonyl groups. The ester carbonyl (C=O) stretching vibration typically appears around 1725-1705 cm⁻¹. The aldehyde carbonyl stretching is expected at a slightly lower wavenumber, generally in the 1715-1695 cm⁻¹ range, due to conjugation with the aromatic ring.

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene (B151609) ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: The ester linkage would be identifiable by its characteristic C-O stretching bands. A strong, distinct band for the C(=O)-O stretch is expected between 1300-1200 cm⁻¹, and another for the O-CH₃ stretch would likely appear between 1150-1000 cm⁻¹.

A hypothetical data table summarizing these expected vibrational frequencies is presented below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Methyl Groups (ring & ester) | C-H Stretch | 2975 - 2850 |

| Methyl Ester | C=O Stretch | 1725 - 1705 |

| Formyl Group | C=O Stretch | 1715 - 1695 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Methyl Ester | C-O Stretch | 1300 - 1200 |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

The X-ray diffraction analysis would first confirm the molecular structure, including the substitution pattern on the benzene ring. A key aspect of the conformational analysis would be the dihedral angles between the plane of the benzene ring and the planes of the formyl and methyl ester substituent groups. Due to potential steric hindrance from the adjacent methyl groups, these carbonyl-containing groups might be twisted out of the plane of the aromatic ring.

Intermolecular interactions are crucial for stabilizing the crystal structure. In the absence of strong hydrogen bond donors (like -OH or -NH groups), the primary interactions expected for this compound would be weaker C-H···O hydrogen bonds. The oxygen atoms of the formyl and ester carbonyl groups could act as acceptors for hydrogen atoms from the methyl groups or the aromatic ring of neighboring molecules.

The collective arrangement of molecules in the crystal, known as the crystal packing, would be elucidated. This analysis would focus on identifying recurring patterns or motifs.

Hydrogen Bonding: While lacking classical hydrogen bonds, the structure would likely be stabilized by a network of weak C-H···O interactions. These can form various motifs, such as chains or dimers, linking the molecules into a three-dimensional supramolecular architecture. For instance, a common motif could involve the formyl oxygen of one molecule accepting a hydrogen from a methyl group of an adjacent molecule.

π-π Interactions: The planar aromatic rings of the molecules could stack on top of each other, leading to stabilizing π-π interactions. The analysis would determine the geometry of this stacking, such as the centroid-to-centroid distance between the rings and the degree of offset. These interactions play a significant role in the close packing of aromatic molecules in the solid state.

A summary of the crystallographic parameters that would be determined is provided in the table below.

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the basic repeating unit of the crystal. |

| Space Group | Symmetry of the crystal lattice. |

| Bond Lengths & Angles | Precise geometry of the molecule. |

| Dihedral Angles | Conformation of the formyl and ester groups relative to the benzene ring. |

| Intermolecular Distances | Evidence for hydrogen bonding and other non-covalent interactions. |

| π-π Stacking Parameters | Geometry of interactions between aromatic rings (e.g., centroid-centroid distance). |

Computational and Theoretical Investigations of Methyl 4 Formyl 3,5 Dimethylbenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed examination of a molecule's electronic landscape. These calculations can be used to predict a variety of properties, including the molecule's geometry, energy, and the distribution of electrons, which in turn dictates its reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. rsc.org DFT studies can be employed to map out the potential energy surfaces of chemical reactions involving Methyl 4-formyl-3,5-dimethylbenzoate, providing valuable information about reaction mechanisms and kinetics. For instance, the oxidation of the formyl group to a carboxylic acid or its reduction to an alcohol are common transformations for benzaldehyde (B42025) derivatives. A DFT study could elucidate the transition state structures and activation energies for these reactions, revealing the most favorable reaction pathways.

A hypothetical DFT study on the oxidation of this compound to 3,5-dimethylterephthalic acid monomethyl ester might involve the following steps:

Optimization of the ground state geometries of the reactant, intermediates, transition states, and product.

Calculation of the vibrational frequencies to confirm the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies.

Calculation of the intrinsic reaction coordinate (IRC) to ensure that the transition state connects the reactant and product.

The results of such a study could be summarized in a table of calculated energies, providing a quantitative picture of the reaction profile.

Table 1: Hypothetical DFT Calculated Energies for the Oxidation of this compound

| Species | Electronic Energy (Hartree) | Zero-Point Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactant | -652.12345 | 0.15876 | 0.0 |

| Transition State | -652.09876 | 0.15798 | 15.0 |

| Product | -652.23456 | 0.15987 | -69.5 |

Note: These are hypothetical values for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy and spatial distribution of these orbitals can predict how a molecule will interact with other reagents.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the electron-donating methyl groups, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely to be centered on the electron-withdrawing formyl and methyl benzoate (B1203000) groups, indicating that these are the preferred sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. espublisher.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.75 |

| HOMO-LUMO Gap | 5.10 |

Note: These are hypothetical values for illustrative purposes.

Molecular Modeling for Conformational Analysis and Molecular Dynamics

Molecular modeling techniques, including conformational analysis and molecular dynamics simulations, can provide insights into the three-dimensional structure and dynamic behavior of this compound.

Conformational analysis would reveal the preferred spatial arrangement of the formyl and methyl benzoate substituents relative to the benzene ring. Due to steric hindrance from the adjacent methyl groups, the formyl and ester groups may be twisted out of the plane of the benzene ring. Computational methods can be used to calculate the rotational energy barriers around the C-C and C-O single bonds connecting these groups to the ring.

Molecular dynamics (MD) simulations could be used to study the behavior of the molecule over time, providing information about its vibrational motions and interactions with a solvent or other molecules. Such simulations are particularly useful for understanding how the molecule behaves in a realistic chemical environment.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

NMR Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These predicted spectra can aid in the assignment of experimental NMR signals.

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be computed, leading to a theoretical infrared (IR) spectrum. This can help in identifying the characteristic vibrational modes associated with the formyl, ester, and methyl groups. researchgate.netnih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, providing information about its UV-Vis absorption spectrum. espublisher.com

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (formyl H, ppm) | 10.1 | 9.9 |

| ¹³C NMR (carbonyl C, ppm) | 192.5 | 191.0 |

| IR (C=O stretch, cm⁻¹) | 1710 | 1705 |

| UV-Vis (λ_max, nm) | 265 | 262 |

Note: These are hypothetical values for illustrative purposes.

Elucidation of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are significantly influenced by the electronic effects of its substituents. The formyl and methyl benzoate groups are electron-withdrawing, while the two methyl groups are electron-donating.

Inductive and Resonance Effects: The formyl and ester groups withdraw electron density from the benzene ring through both inductive and resonance effects, deactivating the ring towards electrophilic substitution. libretexts.org Conversely, the methyl groups donate electron density through an inductive effect, which partially counteracts the deactivating effect of the other substituents. libretexts.org

Directing Effects: In electrophilic aromatic substitution reactions, the interplay of these substituent effects would direct incoming electrophiles. The formyl and ester groups are meta-directing, while the methyl groups are ortho- and para-directing. Computational studies can quantify these effects by calculating the relative energies of the intermediates formed upon electrophilic attack at different positions on the ring.

By analyzing the charge distribution and molecular orbitals, computational methods can provide a detailed picture of how these substituent effects modulate the reactivity and selectivity of the molecule.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes to Methyl 4-formyl-3,5-dimethylbenzoate

The primary route to this compound involves the esterification of its corresponding carboxylic acid, 4-formyl-3,5-dimethylbenzoic acid. Future research is likely to focus on optimizing this process and developing novel, more efficient synthetic pathways.

One promising avenue is the exploration of one-pot syntheses, which could streamline the production process and reduce waste. For instance, a potential route could start from 3,5-dimethylbenzoic acid, which can be synthesized from mesitylene through oxidation. A subsequent formylation reaction, followed by in-situ esterification, could yield the target compound in a single sequence.

The development of more efficient oxidation and formylation methods for substituted benzoic acids is a key area of interest. Current methods for the synthesis of the precursor, 4-formyl-3,5-dimethylbenzoic acid, often involve multiple steps and the use of harsh reagents. Research into greener and more atom-economical catalytic methods for the direct formylation of 3,5-dimethylbenzoic acid would represent a significant advancement.

Furthermore, the exploration of alternative starting materials and synthetic strategies could lead to more versatile and cost-effective production methods. Tandem reactions, where multiple bond-forming events occur in a single reaction vessel, are also being investigated for the synthesis of substituted benzaldehydes and could be adapted for the production of this compound.

Table 1: Potential Synthetic Strategies for this compound

| Starting Material | Key Transformation | Potential Advantages |

| 4-formyl-3,5-dimethylbenzoic acid | Direct Esterification | Straightforward, well-established chemistry. |

| 3,5-dimethylbenzoic acid | Formylation followed by Esterification | Utilizes a more readily available starting material. |

| Mesitylene | Oxidation, Formylation, Esterification | A potential one-pot synthesis from a simple precursor. |

Exploration of Expanded Reactivity Profiles and Catalytic Transformations

The reactivity of this compound is primarily dictated by its two functional groups: the aldehyde and the methyl ester. Future research will likely delve deeper into the specific reactivity of this compound, particularly concerning the influence of the ortho-methyl groups on the aldehyde's reactivity.

The aldehyde group is susceptible to a variety of transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or undergo nucleophilic addition reactions. The steric hindrance provided by the two adjacent methyl groups may influence the stereoselectivity of these reactions, a factor that warrants further investigation. The reactivity of the aldehyde towards nucleophiles is also influenced by the electronic effects of the substituents on the aromatic ring.

Catalytic transformations of the aldehyde group are a particularly rich area for future exploration. This includes the development of selective catalytic oxidations and reductions, as well as carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Wittig reactions. The unique substitution pattern of this compound could lead to novel reactivity and the synthesis of complex molecular architectures.

The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid or be converted to other esters or amides through transesterification or amidation reactions, respectively. The interplay between the reactivity of the aldehyde and the ester functionalities under various catalytic conditions is an area ripe for investigation.

Table 2: Potential Reactions of this compound

| Functional Group | Reaction Type | Potential Products |

| Aldehyde | Oxidation | 4-carboxy-3,5-dimethylbenzoic acid methyl ester |

| Aldehyde | Reduction | Methyl 4-(hydroxymethyl)-3,5-dimethylbenzoate |

| Aldehyde | Nucleophilic Addition | Alcohols, cyanohydrins, imines |

| Methyl Ester | Hydrolysis | 4-formyl-3,5-dimethylbenzoic acid |

| Methyl Ester | Transesterification | Other alkyl 4-formyl-3,5-dimethylbenzoates |

Application in Advanced Materials Science as a Precursor

Substituted benzaldehydes are valuable building blocks in materials science, and this compound is a promising precursor for the synthesis of advanced materials. Its bifunctional nature allows for its incorporation into polymeric structures through reactions involving either the aldehyde or the ester group.

One emerging application is in the synthesis of functional polymers. The aldehyde group can be utilized in polymerization reactions, such as condensation polymerizations with amines to form polyimines (Schiff bases), or in the synthesis of functionalized polymers through post-polymerization modification. The presence of the methyl ester allows for further functionalization of the resulting polymer. Copolymers can also be synthesized by reacting this compound with other monomers, leading to materials with tailored properties.

The rigid aromatic core and the potential for derivatization also make this compound a candidate for the synthesis of metal-organic frameworks (MOFs). The carboxylic acid, obtained after hydrolysis of the methyl ester, can act as a linker to coordinate with metal ions, forming porous materials with potential applications in gas storage, catalysis, and separation.

Interdisciplinary Research Integrating Chemical Synthesis with Advanced Characterization

A deeper understanding of the properties and potential applications of this compound and its derivatives will require an interdisciplinary approach. The integration of advanced characterization techniques with chemical synthesis will be crucial for establishing structure-property relationships.

Techniques such as X-ray crystallography can provide detailed information about the solid-state structure of the compound and its derivatives, revealing insights into intermolecular interactions. Spectroscopic methods, including advanced NMR and vibrational spectroscopy, can be used to probe the electronic structure and dynamics of the molecule in different environments.

The combination of these experimental techniques with computational modeling will be particularly powerful. This integrated approach can be used to predict the properties of new materials derived from this compound and to guide the design of new synthetic targets with desired functionalities.

Computational Design and Optimization of Derivatives with Tailored Properties

Computational chemistry offers a powerful tool for the rational design and optimization of derivatives of this compound with specific, tailored properties. Density Functional Theory (DFT) and other computational methods can be used to predict a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic signatures.

By systematically modifying the substituents on the aromatic ring, researchers can computationally screen a large number of virtual compounds to identify candidates with desired characteristics. For example, the electronic properties of the molecule can be tuned by introducing electron-donating or electron-withdrawing groups, which can in turn influence its reactivity and its performance in materials science applications.

Computational studies can also be used to investigate the reaction mechanisms of synthetic transformations involving this compound, helping to optimize reaction conditions and improve yields. Furthermore, molecular modeling can be employed to simulate the behavior of polymers and other materials derived from this compound, providing insights into their macroscopic properties. This in silico approach can significantly accelerate the discovery and development of new molecules and materials with novel functionalities.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-formyl-3,5-dimethylbenzoate?

- Methodological Answer : A viable synthetic approach involves the formylation of a precursor such as methyl 3,5-dimethylbenzoate. The Vilsmeier-Haack reaction (using POCl₃ and DMF) is a common method for introducing formyl groups to aromatic systems. For example, analogous procedures for formyl-pyrrole derivatives (e.g., Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate) involve controlled reaction conditions at 45–60°C to avoid over-formylation . Post-formylation, purification via column chromatography (hexane/EtOH) can isolate the product, as demonstrated in triazine-based syntheses .

Q. How can this compound be characterized using spectroscopic methods?

- Methodological Answer :

- 1H NMR : The formyl proton typically appears as a singlet near δ 10.0–10.5 ppm. Adjacent methyl groups (3,5-dimethyl) resonate as singlets at δ 2.3–2.6 ppm, while the ester methyl group appears at δ 3.8–4.0 ppm. Aromatic protons may show splitting patterns depending on substitution symmetry (e.g., para-substituted systems in similar benzoates ).

- GC/HPLC : Purity (>98%) can be confirmed via GC (as in Methyl 4-formylbenzoate syntheses ) or reversed-phase HPLC with UV detection at 254 nm.

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradients of hexane/ethyl acetate (e.g., Rf = 0.62 in hexane/EtOH 1:1 ).

- Recrystallization : Solvent systems like methanol or ethanol can yield crystalline products, as seen in brominated dimethylbenzoate derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer :

- Temperature Control : Maintain reaction temperatures below 60°C to prevent side reactions like ester hydrolysis or over-oxidation .

- Catalyst Selection : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts can enhance formylation efficiency.

- Protecting Groups : Temporarily protect reactive sites (e.g., using acetal groups for esters) during formylation, as shown in acetal-protected benzoate derivatives .

Q. What computational methods are suitable for studying the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to compute HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Similar studies on thiosemicarbazone derivatives revealed insights into electron-withdrawing effects of the formyl group .

- AIM Analysis : Evaluate hydrogen-bonding interactions and electron density topology to predict reactivity .

Q. How can degradation pathways of this compound be analyzed in environmental samples?

- Methodological Answer :

- LC-MS/MS : Track metabolites like 3,5-dimethylbenzoate (a common biodegradation product ) using reverse-phase columns and MRM transitions.

- Isotope Labeling : Introduce ¹³C-labeled methyl groups to trace degradation intermediates in microbial cultures .

Q. What experimental approaches elucidate hydrogen-bonding interactions and crystal packing in this compound?

- Methodological Answer :

- Single-Crystal XRD : Resolve molecular geometry and packing motifs. For example, hydrazide derivatives with formyl groups exhibit intermolecular hydrogen bonds between carbonyl and amine groups .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) using CrystalExplorer software, as applied to chalcone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.